Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group and a nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-nitrophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro group is known to enhance its biological activity, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. The ability to modify its structure allows for the design of molecules with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and ester group also play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-nitro-2-furoate
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the nitrophenoxy methyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group .
Properties
IUPAC Name |
methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-9(20-12)8-19-11-5-3-2-4-10(11)14(16)17/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQJMFFARWGURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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